1,2-diethoxy-4-isocyanatobenzene

Description

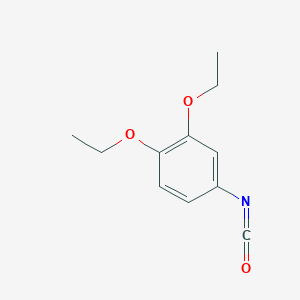

1,2-Diethoxy-4-isocyanatobenzene is an aromatic compound featuring a benzene ring substituted with two ethoxy groups at the 1- and 2-positions and an isocyanate group (-NCO) at the 4-position. The isocyanate group confers high reactivity, making it valuable in polymer synthesis (e.g., polyurethanes) and as a crosslinking agent. The ethoxy substituents likely enhance solubility in organic solvents compared to smaller alkoxy groups like methoxy.

Properties

IUPAC Name |

1,2-diethoxy-4-isocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-3-14-10-6-5-9(12-8-13)7-11(10)15-4-2/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXJDTGYMOIWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N=C=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-diethoxy-4-isocyanatobenzene can be synthesized through various methods. One common approach involves the reaction of 1,2-diethoxybenzene with phosgene in the presence of a base such as triethylamine . The reaction typically occurs under controlled temperature conditions to ensure the formation of the isocyanate group.

Industrial Production Methods: Industrial production of 1,2-diethoxy-4-isocyanatobenzene often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with stringent control over reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 1,2-diethoxy-4-isocyanatobenzene undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Catalysts: Often used to enhance reaction rates and selectivity.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Scientific Research Applications

1,2-diethoxy-4-isocyanatobenzene is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Proteomics Research: Used as a reagent for labeling and identifying proteins.

Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-diethoxy-4-isocyanatobenzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Ethoxy/Methoxy-Substituted Isocyanates

- 4-Ethoxyphenyl Isocyanate (CAS 32459-62-4) Structure: Single ethoxy group at the 4-position with an isocyanate. Molecular Formula: C₉H₉NO₂; Molar Mass: 163.17 g/mol. Reactivity: The isocyanate reacts with alcohols and amines to form urethanes or ureas, respectively. The ethoxy group may slightly deactivate the isocyanate via electron donation compared to electron-withdrawing substituents .

Halogen-Substituted Derivatives

- 4-Iodo-1,2-dimethoxybenzene (CAS 5460-32-2)

Alkyl/Alkenyl-Substituted Derivatives

- 4-Ethenyl-1,2-dimethoxybenzene (CAS 6380-23-0)

- 1,2-Dimethoxy-4-ethylbenzene (CAS 5888-51-7)

Electron-Withdrawing Substituents

- 1-(Isocyanatomethyl)-2-(trifluoromethoxy)benzene (CAS 291760-97-9) Structure: Trifluoromethoxy (-OCF₃) and isocyanatomethyl (-CH₂NCO) groups.

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Substituents | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|---|---|

| 1,2-Diethoxy-4-isocyanatobenzene | Not provided | 1,2-diethoxy, 4-isocyanate | C₁₁H₁₃NO₃ | 207.23 (calculated) |

| 4-Ethoxyphenyl isocyanate | 32459-62-4 | 4-ethoxy, isocyanate | C₉H₉NO₂ | 163.17 |

| 4-Iodo-1,2-dimethoxybenzene | 5460-32-2 | 1,2-dimethoxy, 4-iodo | C₈H₉IO₂ | 264.06 |

| 4-Ethenyl-1,2-dimethoxybenzene | 6380-23-0 | 1,2-dimethoxy, 4-ethenyl | C₁₀H₁₂O₂ | 164.20 |

Table 2: Key Properties and Reactivity

Research Findings and Discussion

- Substituent Effects : Electron-donating groups (e.g., ethoxy) decrease isocyanate electrophilicity, slowing reactions with nucleophiles compared to electron-withdrawing groups (e.g., -OCF₃) .

- Applications : The target compound’s diethoxy groups may improve compatibility in hydrophobic polymer matrices, whereas halogenated derivatives (e.g., iodo) are more suited for pharmaceutical intermediates .

- Synthesis Challenges : Introducing multiple alkoxy groups requires careful control to avoid side reactions, as seen in similar dimethoxy compounds .

Biological Activity

1,2-Diethoxy-4-isocyanatobenzene is a compound of interest in medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,2-Diethoxy-4-isocyanatobenzene has the following structural formula:

The compound features an isocyanate functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, including proteins and enzymes.

The biological activity of 1,2-diethoxy-4-isocyanatobenzene is primarily attributed to its isocyanate group. This group can interact with various biological targets, leading to modulation of enzyme activity and potential therapeutic effects. The compound may act as an inhibitor or activator depending on the target.

Key Mechanisms:

- Enzyme Inhibition: The isocyanate can covalently bind to active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation: It may also interact with specific receptors, altering cellular signaling pathways.

Antimicrobial Activity

A study explored the antimicrobial properties of 1,2-diethoxy-4-isocyanatobenzene against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxic Effects

Research has also indicated that 1,2-diethoxy-4-isocyanatobenzene exhibits cytotoxic effects on cancer cell lines. The compound was tested on human breast cancer cells (MCF-7) and showed a dose-dependent decrease in cell viability.

Table 2: Cytotoxicity Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Toxicological Assessment

The toxicological profile of the compound was assessed using in vitro methods. Results indicated that while moderate cytotoxicity was observed in cancer cell lines, normal human cell lines showed greater resilience.

Key Findings:

- The compound was identified as a potential neurotoxin based on its interaction with neuronal cells.

- Further studies are warranted to evaluate long-term exposure effects and mechanisms of toxicity.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1,2-diethoxy-4-isocyanatobenzene, a comparison with structurally similar compounds was performed.

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Cytotoxicity (MCF-7) |

|---|---|---|

| 1,2-Diethoxy-4-isocyanatobenzene | Yes | Moderate |

| Phenyl Isocyanate | Yes | High |

| Ethyl Isocyanate | No | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.